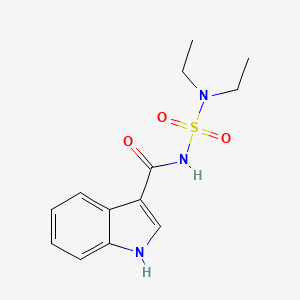![molecular formula C19H15ClN2O3S3 B4935166 [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate](/img/structure/B4935166.png)
[1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with 3-chloropropanol under controlled conditions to form the intermediate [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] alcohol. This intermediate is then esterified with 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzothiazole moiety.
Substitution: The chlorine atom in the propyl chain can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its benzothiazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole: A simpler structure with diverse applications in medicinal chemistry.
2-(2-Oxo-1,3-benzothiazol-3-yl)acetic acid: A precursor in the synthesis of the target compound.
Uniqueness
What sets [1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate apart is its dual benzothiazole moieties connected through a chloropropyl chain. This unique structure allows for versatile chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-ylsulfanyl)-3-chloropropan-2-yl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S3/c20-9-12(11-26-18-21-13-5-1-3-7-15(13)27-18)25-17(23)10-22-14-6-2-4-8-16(14)28-19(22)24/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAYOBMKKLKJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(CCl)OC(=O)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
![(5E)-1-(3-chlorophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4935111.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4935155.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)
![ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate](/img/structure/B4935176.png)
![N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B4935190.png)
![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide](/img/structure/B4935195.png)
![4-(4-CHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B4935201.png)
